4-Fold Higher Oral Bioavailability of Pg3R Compared to Pg3G in Sprague-Dawley Rats
Pelargonidin 3-O-rutinoside (Pg3R) demonstrates 4-fold greater oral bioavailability (1.13%) compared to its glucoside analog Pg3G (0.28%) following oral administration in rats [1]. Pg3R reaches a maximum plasma concentration (Cmax) of 175.38 ± 55.95 nM at 60 min, whereas comparative data for Pg3G under identical conditions show lower absorption efficiency [1]. This difference is attributed to the rutinoside moiety's resistance to intestinal β-glucosidase hydrolysis and altered transport mechanisms [1].
| Evidence Dimension | Oral bioavailability (%) |
|---|---|
| Target Compound Data | 1.13% |
| Comparator Or Baseline | Pelargonidin 3-O-glucoside (Pg3G): 0.28% |
| Quantified Difference | 4.04-fold increase |
| Conditions | Sprague-Dawley rats, oral gavage, plasma analysis by LC-MS/MS |
Why This Matters
Higher bioavailability directly translates to lower required dosing for equivalent systemic exposure, reducing material costs and potential off-target effects in in vivo studies.
- [1] Xu Y, Li YT, Xie J, Xie L, Mo J, Chen W. Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague-Dawley Rats and Caco-2 Cell Monolayers. J Agric Food Chem. 2021;69(22):6281-6291. View Source
